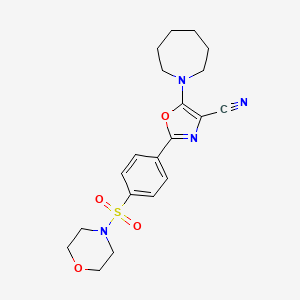
5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Azepan-1-yl)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring, a morpholinosulfonyl group, and an oxazole moiety. The presence of these functional groups is crucial for its biological activity.
Molecular Formula: C19H24N4O3S
Molecular Weight: 372.48 g/mol
LogP: 3.5 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the activity of various kinases, which play a critical role in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition: The compound selectively inhibits certain kinases, leading to disrupted signaling pathways that are essential for tumor growth.
- Apoptosis Induction: By modulating the expression of pro-apoptotic and anti-apoptotic proteins, this compound can trigger apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Inhibition of EGFR pathway |
| HeLa (Cervical) | 12 | Disruption of cell cycle progression |
These results indicate a promising potential for this compound as an anticancer agent.
Case Studies
-
Study on MDA-MB-231 Cells:
A study investigated the effects of the compound on MDA-MB-231 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the role of caspase activation in mediating apoptosis induced by the compound. -
A549 Lung Cancer Model:
In another study using A549 lung cancer cells, treatment with this compound led to a marked reduction in cell proliferation and migration. The mechanism was linked to the inhibition of the EGFR signaling pathway, which is often overactive in lung cancers.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability. Toxicity assessments indicate that it exhibits low toxicity profiles in non-cancerous cell lines, supporting its potential therapeutic applications.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c21-15-18-20(23-9-3-1-2-4-10-23)28-19(22-18)16-5-7-17(8-6-16)29(25,26)24-11-13-27-14-12-24/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSKDEYVJMPJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














